- Synergisms of genome and metabolism stabilizing antitumor therapy (GMSAT) in human breast and colon cancer cell lines: a novel approach to screen for synergismBMC Cancer, 2020, 20(1),,
Cas no 957054-30-7 (Pictilisib)

Pictilisib 化学的及び物理的性質
名前と識別子
-
- Thieno[3,2-d]pyrimidine, 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-
- GDC-0941
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- GDC 0941
- GDC-0941 (RG7321,Pictilisib)
- GDC-0941bismesylate
- Pictilisib
- Pictilisib (GDC-0941)
- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
- Pictrelisib
- GDC0941
- ICY00EMP8P
- RG7321
- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmet
- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (ACI)
- 4-[2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- GDC 941
- GNE 0941
- CDC-0941
- Thieno(3,2-d)pyrimidine, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)-1-piperazinyl]methyl)-4-(4-morpholinyl)-
- BCP01714
- AKOS015966503
- HMS3265I05
- HMS3744A19
- HMS3244H14
- SDCCGSBI-0654334.P001
- PICTILISIB [INN]
- HMS2043A16
- AS-19377
- NS00071518
- HMS3244H06
- LHNIIDJUOCFXAP-UHFFFAOYSA-N
- Pictilisib (USAN/INN)
- SB19941
- NCGC00187482-01
- SCHEMBL190812
- CHEMBL521851
- EX-A1536
- Q27088388
- SMR004701219
- 957054-50-1
- HMS3265I06
- PICTILISIB [USAN]
- Pictilisib [USAN:INN]
- PICTILISIB [MI]
- RG-7321
- NSC755385
- 2-(1h-Indazol-4-Yl)-6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidine
- NCGC00187482-10
- AC-32623
- DTXSID40241930
- CCG-264801
- s1065
- 4-[2-(1H-indazol-4-yl)-6-[(4-methanesulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- BRD-K52911425-001-09-8
- HMS3244H10
- 957054-30-7 (free base)
- J-513238
- GDC0941(Pictilisib)
- D10189
- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno(3,2-d)pyrimidin-4-yl)morpholine
- HY-50094
- NSC-755385
- GDC-0941 (Pictilisib)
- 4-{6-[(4-methanesulfonylpiperazin-1-yl)methyl]-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl}-2H-indazole
- C23H27N7O3S2
- DB11663
- BDBM25028
- 2-(1H-indazol-4-yl)-6-((4-(methanesulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine
- SW202556-4
- EX-A167
- 957054-30-7
- HMS3265J06
- Pictilisib (GDC0941, RG7321, GNE0941))
- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonyl-1-piperazinyl)methyl]-4-thieno[3,2-d]pyrimidinyl]morpholine
- CS-0081
- CHEBI:65326
- BCP9000715
- PICTILISIB [WHO-DD]
- NSC-800852
- Kinome_3719
- GTPL5682
- THIENO(3,2-D)PYRIMIDINE, 2-(1H-INDAZOL-4-YL)-6-((4-(METHYLSULFONYL)-1-PIPERAZINYL)METHYL)-4-(4-MORPHOLINYL)-
- UNII-ICY00EMP8P
- HMS3654K13
- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
- NCGC00187482-03
- HMS3265J05
- GDC0941(Pictilisib)?
- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidine
- A845396
- MFCD11616196
- MLS006010057
- NSC800852
- Pictilisib; GDC-0941
- BRD-K52911425-001-02-3
- GD9
-
- MDL: MFCD11616196
- インチ: 1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)
- InChIKey: LHNIIDJUOCFXAP-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(N1CCN(CC2=CC3N=C(C4C5=C(NN=C5)C=CC=4)N=C(C=3S2)N2CCOCC2)CC1)=O
計算された属性
- せいみつぶんしりょう: 513.16200
- どういたいしつりょう: 513.162
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 832
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 144
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.5000
- ゆうかいてん: No data available
- ふってん: 687.7±65.0 °C at 760 mmHg
- フラッシュポイント: 369.7±34.3 °C
- 屈折率: 1.75
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(194.69 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 144.17000
- LogP: 3.17000
Pictilisib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pictilisib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A198456-1g |
4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine |
957054-30-7 | 98+% | 1g |
$233.0 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364498A-10mg |
GDC-0941, |
957054-30-7 | ≥98% | 10mg |
¥1437.00 | 2023-09-05 | |
ChemScence | CS-0081-50mg |
Pictilisib |
957054-30-7 | 99.80% | 50mg |
$99.0 | 2022-04-26 | |
MedChemExpress | HY-50094-200mg |
Pictilisib |
957054-30-7 | 99.62% | 200mg |
¥4500 | 2024-05-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1994-50mg |
Pictilisib |
957054-30-7 | 99.97% | 50mg |
¥ 1698 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1994-100mg |
Pictilisib |
957054-30-7 | 99.97% | 100mg |
¥ 2683 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 1232641-100MG |
GDC-0941, 98%, a potent inhibitor of PI3Kα/δ |
957054-30-7 | 98% | 100MG |
¥ 4315 | 2022-04-26 | |
DC Chemicals | DC1054-100 mg |
GDC0941(Pictilisib) |
957054-30-7 | 99% | 100mg |
$400.0 | 2022-02-28 | |
Ambeed | A198456-5mg |
4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine |
957054-30-7 | 99% | 5mg |
$40.0 | 2025-02-20 | |
LKT Labs | G124082-100 mg |
GDC-0941 |
957054-30-7 | ≥98% | 100MG |
$463.60 | 2023-07-11 |
Pictilisib 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancerJournal of Medicinal Chemistry, 2008, 51(18), 5522-5532,
ごうせいかいろ 3
- Discovery and process development of class I PI3K and class I PI3K/mTOR inhibitors GDC-0941 and GDC-0980ACS Symposium Series, 2016, 1240, 237-270,
ごうせいかいろ 4
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate IntermediateOrganic Process Research & Development, 2013, 17(1), 97-107,
ごうせいかいろ 5
- Synthesis of the small-molecule PI3K inhibitor GDC-0941Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329,
Pictilisib Raw materials
- Methanesulfonic acid
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno3,2-dpyrimidin-4-yl)morpholine
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
Pictilisib Preparation Products
Pictilisib サプライヤー
Pictilisib 関連文献
-
Mingzhen Zhang,Hyunbum Jang,Ruth Nussinov Chem. Sci. 2020 11 5855
-
Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
-
Jingyu Zhu,Peichen Pan,Youyong Li,Man Wang,Dan Li,Biyin Cao,Xinliang Mao,Tingjun Hou Mol. BioSyst. 2014 10 454
-
Peng Wu,Yongzhou Hu Med. Chem. Commun. 2012 3 1337
-
Marian C. Bryan,Peter J. Dunn,David Entwistle,Fabrice Gallou,Stefan G. Koenig,John D. Hayler,Matthew R. Hickey,Shaun Hughes,Michael E. Kopach,Gerard Moine,Paul Richardson,Frank Roschangar,Alan Steven,Franz J. Weiberth Green Chem. 2018 20 5082
-
Zhifeng Liu,Shaobo Guo,Xun Fang,Xianzhao Shao,Zuoping Zhao RSC Adv. 2022 12 19856
-
Li Li,Yue Zhao,Ran Cao,Lin Li,Gaihong Cai,Jiaojiao Li,Xiangbing Qi,She Chen,Zhiyuan Zhang Chem. Commun. 2019 55 4407
-
Tiantian Zuo,Jing Li,Jun Zhang,Liang Sun,Xiao Liang,Jie Yang,Qi Shen Biomater. Sci. 2019 7 5054
-
Luogen Lai,Qinqin Wang,Binliang Zhang,Zhen Xiao,Zunhua Yang,Qi Yang,Zixin Luo,Wufu Zhu,Shan Xu RSC Adv. 2019 9 29579
-
Teather J. Sundstrom,Amy C. Anderson,Dennis L. Wright Org. Biomol. Chem. 2009 7 840
Pictilisibに関する追加情報
Pictilisib (CAS No. 957054-30-7): A Comprehensive Overview of Its Mechanism, Applications, and Research Advances
Pictilisib, also known by its CAS number 957054-30-7, is a potent and selective small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications in various cancers, particularly those driven by PI3K pathway mutations. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, making it a prime target for cancer therapy. Pictilisib specifically inhibits the PI3Kα and PI3Kδ isoforms, which are frequently dysregulated in malignancies.
In recent years, the search for PI3K inhibitors has surged, with Pictilisib emerging as a promising candidate. Researchers and clinicians are particularly interested in its role in combating breast cancer, non-small cell lung cancer (NSCLC), and hematologic malignancies. The compound's ability to disrupt aberrant PI3K signaling has been demonstrated in preclinical studies, showing efficacy in reducing tumor growth and improving survival rates. This has led to its inclusion in several clinical trials, where its safety and efficacy are being evaluated in combination with other targeted therapies.
One of the most frequently asked questions about Pictilisib is its mechanism of action. The compound works by competitively binding to the ATP-binding site of PI3K, thereby inhibiting the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade prevents the activation of downstream effectors such as AKT and mTOR, which are essential for cancer cell survival. Understanding this mechanism is crucial for researchers exploring combination therapies that could enhance Pictilisib's antitumor effects.
The development of Pictilisib has also sparked interest in the broader context of precision medicine. With the rise of biomarker-driven therapies, identifying patients with PI3K pathway alterations has become a priority. Advances in genomic profiling have enabled the stratification of patients who are most likely to benefit from Pictilisib treatment. This personalized approach not only improves outcomes but also minimizes unnecessary side effects, aligning with the growing demand for patient-centric cancer care.
Another hot topic surrounding Pictilisib is its potential in overcoming drug resistance. Many cancers develop resistance to targeted therapies through compensatory mechanisms, such as the activation of alternative signaling pathways. Studies have shown that Pictilisib, when used in combination with MEK inhibitors or immune checkpoint inhibitors, can mitigate resistance and prolong therapeutic responses. This has significant implications for the treatment of refractory cancers, where options are often limited.
From a pharmaceutical perspective, the synthesis and formulation of Pictilisib have been optimized to ensure bioavailability and pharmacokinetic stability. The compound exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties, making it suitable for oral administration. These characteristics are critical for its translation from bench to bedside, as they influence dosing regimens and patient compliance.
In conclusion, Pictilisib (CAS No. 957054-30-7) represents a groundbreaking advancement in the realm of targeted cancer therapy. Its selective inhibition of the PI3K pathway, coupled with its potential in combination therapies and precision medicine, positions it as a valuable tool in the fight against cancer. As research continues to unravel its full therapeutic potential, Pictilisib is poised to make a lasting impact on oncology and patient care.
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